molecular formula C6H5BrS B107966 4-Bromothiophenol CAS No. 106-53-6

4-Bromothiophenol

Cat. No.: B107966
CAS No.: 106-53-6
M. Wt: 189.07 g/mol
InChI Key: FTBCOQFMQSTCQQ-UHFFFAOYSA-N
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Description

4-Bromothiophenol is an organic compound with the chemical formula C6H5BrS p-bromothiophenol or 1-bromo-4-mercaptobenzene . This compound forms colorless crystals and is characterized by its bromine and thiol functional groups . It has a molecular weight of 189.07 g/mol and a melting point of 72-74°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromothiophenol can be synthesized through several methods:

Industrial Production Methods: While specific industrial production methods are not detailed, the above synthetic routes can be scaled up for industrial applications, ensuring the availability of this compound for various uses.

Chemical Reactions Analysis

Reactions with Electrophiles

The thiol group in 4-bromothiophenol is nucleophilic and can react with electrophilic compounds.

  • Reaction with Patulin: this compound reacts with the mycotoxin patulin (PAT) to form covalent adducts. Research has elucidated the structures of these adducts using high-performance liquid chromatography, NMR, IR, and UV spectroscopy. Time course studies have provided detailed reaction schemes for the reaction of PAT with this compound .

Reactions with Metal Compounds

Thiols readily react with heavy metals.

  • Reaction with Silver Nitrate: this compound reacts with silver nitrate to produce silver 4-bromothiophenolate .

Reactions with Carbonyl Compounds

This compound can react with carbonyl compounds, particularly in the presence of a base.

  • Reaction with Acetylacetone: In the presence of cesium carbonate, this compound reacts with acetylacetone to yield 3-(4-bromophenylthio)pentane-2,4-dione .

Transition-Metal Catalyzed Reactions

This compound can be used as a reactant in transition-metal catalyzed reactions . For example, it can be used in copper-catalyzed coupling reactions with aryl halides in the presence of cesium carbonate and a ligand such as 2,2,6,6-tetramethylheptane-3,5-dione .

Disulfide Formation

Thiols can be oxidized to form disulfides.

  • Oxidation to 4,4'-Dibromophenyl Disulfide: 4,4'-Dibromophenyl disulfide can be produced as an intermediate in some reactions involving this compound .

Alkylation Reactions

The thiol group can be alkylated using various alkylating agents under appropriate conditions . For example, this compound reacts with (L)-4-BROMO-2-TERT-BUTOXYCARBONYLAMINO-BUTYRIC acid methyl ester in the presence of cesium carbonate to give 4- (4 -BROMOPHENYLSULFANYL)-2-TERT- Butoxycarbonylaminobutryic acid methyl ester .

Comparison with Similar Compounds

4-Bromothiophenol can be compared with other similar compounds, such as:

  • 4-Chlorothiophenol
  • 4-Fluorothiophenol
  • 4-Methylbenzenethiol
  • 4-Cyanophenol
  • 4-Methoxythiophenol

Uniqueness: this compound is unique due to its bromine and thiol functional groups, which confer specific reactivity and applications in various fields, including photocatalysis and antimalarial research .

Biological Activity

4-Bromothiophenol (4-BTP), an aromatic thiol with the chemical formula BrC6H4SH, has garnered attention in the field of medicinal chemistry and biochemistry due to its unique biological activities. This compound, characterized by a bromine atom at the para position relative to the thiol group, exhibits significant reactivity with cellular thiols, leading to various biological implications.

This compound appears as colorless to beige crystals and is classified as a hazardous material due to its corrosive and toxic nature upon exposure. Its structure allows it to participate in several biochemical reactions, particularly involving thiol groups, which are crucial in many biological processes.

Cytotoxic Effects

Research indicates that 4-BTP can form covalent adducts with essential cellular thiols, potentially disrupting cellular functions and leading to cytotoxic effects. This reactivity suggests that 4-BTP may play a role in modulating redox states within cells, which is vital for maintaining cellular homeostasis .

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of this compound and its derivatives. For instance, a recent study reported that certain derivatives of 4-BTP exhibited notable antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial potential, particularly when halogen substituents were present in specific positions on the aromatic ring .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compound8Staphylococcus aureus
4-Bromo-2-isopropylthiophenol4Enterococcus faecalis
3-Bromothiophenol>32Escherichia coli

The biological activity of 4-BTP can be attributed to its ability to interact with nucleophilic sites in proteins, particularly cysteine residues. Such interactions can lead to enzyme inhibition or modification of protein function, which is a common mechanism for many bioactive compounds. The presence of halogens like bromine enhances the electrophilicity of the compound, facilitating these interactions .

Case Studies

  • Immunological Applications : A study explored the use of 4-BTP in generating antibodies against the mycotoxin patulin. The compound was reacted with patulin to form an adduct that exhibited high affinity for antibody production. This approach demonstrates the potential for using 4-BTP in immunoanalytical techniques aimed at detecting harmful substances in food .
  • Polymer Modification : Research has shown that 4-BTP can modify poly(vinyl chloride) (PVC) through nucleophilic substitution reactions. The degree of modification was found to vary significantly depending on experimental conditions, highlighting the compound's utility in material science as well as its biological relevance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromothiophenol, and how can reaction efficiency be optimized?

this compound is typically synthesized via bromination of thiophenol using brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} or Br2\text{Br}_2 in acidic or solvent-mediated conditions. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of thiophenol to bromine), reaction temperature (0–25°C), and solvent choice (e.g., dichloromethane or acetic acid). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) . Monitoring reaction progress with thin-layer chromatography (TLC) or 1H NMR^1\text{H NMR} is critical to avoid over-bromination.

Q. How do substituents influence the physicochemical properties of this compound?

The sulfur atom in the thiophenol group and bromine at the para position significantly affect solubility and acidity. The thiol (-SH) group increases hydrophobicity compared to phenolic -OH, reducing aqueous solubility. Bromine’s electron-withdrawing effect lowers the pKa (~6.5–7.0) compared to unsubstituted thiophenol (pKa ~8.5), enhancing acidity. Solubility in organic solvents (e.g., DMSO, THF) is moderate, making it suitable for reactions in non-polar media .

Q. What analytical techniques are recommended for characterizing this compound?

  • Spectroscopy :
    • 1H NMR^1\text{H NMR}: Aromatic protons appear as a doublet (δ 7.2–7.4 ppm) and singlet (δ 4.5–5.0 ppm) for -SH (exchange broadened).
    • FT-IR : S-H stretch (~2550 cm1^{-1}), C-Br stretch (~600 cm1^{-1}).
    • Mass Spectrometry : Molecular ion peak at m/z 189 (M+^+) with 79Br/81Br^{79}\text{Br}/^{81}\text{Br} isotopic splitting .
  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment.

Advanced Research Questions

Q. How does this compound participate in plasmon-driven dimerization on nanoparticle surfaces?

On nickel-decorated gold nanoplate (Ni@AuNP) surfaces, this compound undergoes plasmon-driven cross-coupling to form 4,4′-biphenyldithiol (4,4′-BPDT). Tip-enhanced Raman spectroscopy (TERS) reveals that Ni nano-islands catalyze C-S bond cleavage and C-C coupling, while Au regions favor thiophenol (TP) formation. Reaction efficiency depends on laser wavelength (resonant with plasmon frequency) and nanoparticle morphology .

Q. How is this compound used to track metabolic pathways in microbial systems?

In entomopathogenic bacteria, this compound acts as a thiol donor in xenofuranone biosynthesis. LC-MS analysis detects bromine-containing intermediates, enabling pathway elucidation. For example, in Xenorhabdus spp., its incorporation into furanone derivatives is monitored via isotopic labeling (e.g., 13C^{13}\text{C}-BTP) and MS/MS fragmentation patterns .

Q. How can contradictory reactivity data in cross-coupling reactions involving this compound be resolved?

Discrepancies in Suzuki-Miyaura coupling yields (e.g., aryl boronic acids vs. alkenes) arise from competing side reactions (e.g., S-oxidation or dehalogenation). Mitigation strategies include:

  • Using Pd catalysts with bulky ligands (e.g., XPhos) to suppress sulfur poisoning.
  • Optimizing base (e.g., K2 _2CO3_3) and solvent (toluene/EtOH) to stabilize intermediates.
  • Kinetic studies (UV-vis monitoring) to identify rate-limiting steps .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (irritant).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Q. What role does this compound play in studying interfacial damping effects in nanotechnology?

In surface-enhanced Raman spectroscopy (SERS), this compound adsorbed on Ag nanoparticles exhibits signal quenching due to chemical interface damping (CID). CID arises from electron transfer between the molecule and metal, which is quantified via Raman intensity ratios of C-S (1080 cm1^{-1}) and C-Br (620 cm1^{-1}) vibrational modes. This phenomenon informs sensor design for trace analyte detection .

Properties

IUPAC Name

4-bromobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5BrS/c7-5-1-3-6(8)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBCOQFMQSTCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059340
Record name Benzenethiol, 4-bromo-
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Molecular Weight

189.07 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

106-53-6
Record name 4-Bromothiophenol
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Record name 4-Bromothiophenol
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Record name Benzenethiol, 4-bromo-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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